CJ-42794 - 847728-01-2

CJ-42794

Catalog Number: EVT-265237
CAS Number: 847728-01-2
Molecular Formula: C22H17ClFNO4
Molecular Weight: 413.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-4-(1-(5-chloro-2-(4-fluorophenoxy)benzamido)ethyl)benzoic acid, also known as CJ-42794 or CJ-042794, is a synthetic compound widely recognized for its high potency and selectivity as a prostaglandin E receptor subtype 4 (EP4) antagonist. [] This classification stems from its ability to specifically bind to and block the activation of EP4 receptors, hindering the downstream signaling pathways initiated by prostaglandin E2 (PGE2). [, ] The compound serves as a valuable tool in scientific research, primarily employed to investigate the physiological and pathological roles of EP4 receptors in various biological systems. [, , , , , ]

Prostaglandin E2 (PGE2)

  • Relevance: PGE2 is a key mediator of many physiological processes, and its actions are often mediated through the EP4 receptor. CJ-42794, a selective EP4 antagonist, is used in research to block the effects of PGE2 mediated by this receptor. Studies have shown that CJ-42794 can inhibit PGE2-induced actions such as IL-6 secretion and MMP-2 activity in human aortic smooth muscle cells . This highlights the close relationship between PGE2 and CJ-42794 in understanding EP4 receptor signaling.

11-deoxy-PGE1

  • Relevance: In studies investigating the role of EP receptors in gastric ulcer healing, 11-deoxy-PGE1 was shown to reverse the delayed healing caused by indomethacin, a cyclooxygenase inhibitor . This finding, in contrast to the effects of CJ-42794 (an EP4 antagonist) which delayed ulcer healing, further supports the involvement of the EP4 receptor in the healing-promoting effects of PGE2.

AE1-329

  • Relevance: Similar to PGE2, AE1-329 has been shown to increase VEGF expression in rat gastric fibroblasts, suggesting that EP4 receptor activation is involved in this process . This effect could be attenuated by co-administration of CJ-42794, highlighting the specificity of CJ-42794 for the EP4 receptor and its use in dissecting the roles of specific EP receptors.

Butaprost

  • Relevance: In studies investigating the role of EP receptors in inflammation, butaprost was found to be less potent than the EP4 agonist L-902,688 in inhibiting TNFα production from human lung macrophages . Additionally, EP2-selective antagonists showed minimal impact on the inhibitory effect of PGE2 on TNFα production. In contrast, CJ-42794, a selective EP4 antagonist, effectively reversed the anti-inflammatory effects of PGE2. These findings suggest that the anti-inflammatory effects of PGE2 are primarily mediated by the EP4 receptor, making CJ-42794 a valuable tool for studying this pathway.

L-902,688

  • Relevance: Compared to butaprost, an EP2 agonist, L-902,688 demonstrated significantly greater potency in inhibiting TNFα generation from human lung macrophages . This difference in potency highlights the specific role of the EP4 receptor, the target of CJ-42794, in mediating the anti-inflammatory effects of PGE2.

L-161,982

  • Relevance: Like CJ-42794, L-161,982 is a selective EP4 antagonist, and both are instrumental in research for deciphering the role of EP4 in PGE2-mediated effects. Specifically, L-161,982 has been used to demonstrate that the anti-inflammatory effects of PGE2 on human lung macrophages are primarily mediated by the EP4 receptor . This finding supports the use of CJ-42794 as a tool for investigating EP4 receptor function.

PF-04418948 & PF-04852946

  • Relevance: In research exploring the anti-inflammatory effects of PGE2, both PF-04418948 and PF-04852946 exhibited negligible effects on the inhibition of TNFα production by PGE2 in human lung macrophages . This further reinforces that the anti-inflammatory actions of PGE2 are predominantly mediated through the EP4 receptor, which is the target of CJ-42794.

PGE-1 alcohol

  • Relevance: In a study on lymphangiogenesis, PGE-1 alcohol demonstrated the ability to restore Matrigel-induced tube formation in lymphatic endothelial cells that had been inhibited by COX inhibitors or the EP4 antagonist CJ-042794 . This observation emphasizes the role of the EP4 receptor, the target of CJ-42794, in lymphangiogenesis and highlights the utility of CJ-042794 in dissecting the functions of specific EP receptors.

Indomethacin

  • Relevance: Indomethacin is frequently utilized in research to investigate the role of prostaglandins. Studies have shown that, similar to CJ-42794, indomethacin can delay gastric ulcer healing in both rats and mice , and exacerbate gastric lesions induced by aspirin . These findings indicate a potential overlap in their mechanisms of action, suggesting that both compounds might influence ulcer healing through modulation of prostaglandin pathways, although CJ-42794 does so by specifically targeting the EP4 receptor.

Rofecoxib

  • Relevance: Rofecoxib, like CJ-42794, can hinder the healing of chronic gastric ulcers and downregulate VEGF expression in the ulcerated mucosa . While both compounds share this effect, their mechanisms differ: rofecoxib inhibits COX-2, reducing prostaglandin production, while CJ-42794 specifically blocks EP4 receptor activity. This distinction highlights the importance of prostaglandins, particularly those acting through the EP4 receptor, in ulcer healing.

SC-560

  • Relevance: While SC-560 alone did not cause gastrointestinal damage , it exacerbated the ulcerogenic effects of other NSAIDs, unlike CJ-42794, which did not worsen the ulcerogenic response to aspirin in normal rats . This difference suggests that the gastroprotective effects attributed to COX-1 inhibition might be independent of the EP4 receptor, which CJ-42794 targets.

RQ-15986

  • Relevance: RQ-15986 is particularly interesting due to its ability to induce contraction of the ductus arteriosus in rat models . This research points to its potential as a therapeutic alternative for treating patent ductus arteriosus, a condition where the ductus arteriosus fails to close after birth. This effect on the ductus arteriosus suggests that RQ-15986, like CJ-42794, may have clinical applications in conditions where modulation of EP4 receptor activity is beneficial.
Source and Classification

CJ-42794 was developed as part of a series of compounds aimed at exploring the role of EP4 receptors in inflammatory processes. It is classified as a non-steroidal anti-inflammatory drug (NSAID) due to its mechanism of action involving the inhibition of prostaglandin signaling, specifically targeting the EP4 receptor. The compound is also noted for its lower affinity for other EP receptors, such as EP1, EP2, and EP3, making it a more selective option for research and therapeutic purposes .

Synthesis Analysis

The synthesis of CJ-42794 involves a multi-step chemical process that typically includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as precursors.
  2. Reactions: Key reactions may include:
    • Amination: Introduction of amine groups to form the core structure.
    • Coupling Reactions: Formation of the amide bond between the aromatic ring and the carboxylic acid derivative.
    • Cyclization: Formation of cyclic structures to enhance receptor binding affinity.
  3. Purification: The final product undergoes purification techniques such as recrystallization or chromatography to isolate CJ-42794 from by-products.

The detailed parameters such as temperature, reaction time, and solvent choices are critical for optimizing yield and purity but are often proprietary or specialized to specific laboratories .

Molecular Structure Analysis

CJ-42794 has a complex molecular structure characterized by:

  • Molecular Formula: C₁₈H₁₈ClF₂N₃O₃
  • Molecular Weight: Approximately 391.81 g/mol
  • Structural Features:
    • A central aromatic ring system.
    • Functional groups including amine, carboxylic acid, and halogen substituents that enhance its binding to the EP4 receptor.

The three-dimensional conformation of CJ-42794 allows for optimal interaction with the EP4 receptor, facilitating its role as an antagonist . Molecular docking studies have shown that it binds effectively to the receptor's active site, which is crucial for inhibiting downstream signaling pathways associated with inflammation .

Chemical Reactions Analysis

CJ-42794 participates in various chemical reactions primarily related to its pharmacological activity:

  1. Binding Reactions: The primary reaction involves binding to the EP4 receptor, blocking its activation by prostaglandin E2.
  2. Metabolic Reactions: In vivo studies indicate that CJ-42794 undergoes metabolic transformations in the liver, leading to various metabolites that may also exhibit biological activity or influence pharmacokinetics.
  3. Inhibition Mechanisms: The compound inhibits downstream signaling pathways activated by EP4, including those involving phosphoinositide 3-kinase (PI3K) and extracellular signal-regulated kinases (ERK), which are critical in mediating inflammatory responses .
Mechanism of Action

The mechanism of action for CJ-42794 primarily involves:

  • Antagonism of EP4 Receptor: By binding to the EP4 receptor, CJ-42794 prevents prostaglandin E2 from activating this pathway. This inhibition leads to reduced cellular responses associated with inflammation and pain.
  • Downstream Effects: Inhibition of EP4 signaling results in decreased activation of PI3K and ERK pathways, which are involved in cell migration and inflammation. This mechanism has been demonstrated in various preclinical models .
Physical and Chemical Properties Analysis

CJ-42794 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The acidic and basic dissociation constants provide insights into its ionization state at physiological pH, influencing its pharmacokinetics.

These properties are crucial for understanding how CJ-42794 behaves in biological systems and its potential efficacy as a therapeutic agent .

Applications

CJ-42794 has potential applications in various scientific fields:

  1. Pain Management: Due to its role as an EP4 antagonist, it can be explored for treating chronic pain conditions where prostaglandin signaling plays a significant role.
  2. Inflammatory Diseases: Research suggests that CJ-42794 may be beneficial in managing diseases characterized by excessive inflammation, such as arthritis or cardiovascular diseases .
  3. Cancer Research: Given the involvement of EP4 receptors in cancer progression, CJ-42794 could be investigated for its effects on tumor growth and metastasis modulation .

Properties

CAS Number

847728-01-2

Product Name

CJ-42794

IUPAC Name

4-[(1S)-1-[[5-chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid

Molecular Formula

C22H17ClFNO4

Molecular Weight

413.8 g/mol

InChI

InChI=1S/C22H17ClFNO4/c1-13(14-2-4-15(5-3-14)22(27)28)25-21(26)19-12-16(23)6-11-20(19)29-18-9-7-17(24)8-10-18/h2-13H,1H3,(H,25,26)(H,27,28)/t13-/m0/s1

InChI Key

MWBNCZHVEXULBD-ZDUSSCGKSA-N

SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F

Solubility

Soluble in DMSO

Synonyms

(4-((1S)-1-((5-chloro-2-((4-fluorophenyl)oxy)phenyl)carbonyl)amino)ethyl)benzoic acid
(S)-4-(1-(5-chloro-2-(4-fluorophenyoxy) benzamido)ethyl) benzoic acid
CJ-042794
CJ-42794
RQ 00015986
RQ-00015986
RQ00015986

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.